molecular formula C13H11F2NO B1374437 2-(Benzyloxy)-4,5-difluoroaniline CAS No. 952339-92-3

2-(Benzyloxy)-4,5-difluoroaniline

Cat. No. B1374437
M. Wt: 235.23 g/mol
InChI Key: UAXKCMABTCBQPR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-difluoroaniline, also known as benzyl 2,4,5-trifluoroaniline, is an organic compound with a wide range of applications in the field of chemistry. It is a colorless solid with a molecular formula of C9H9F3NO, and is used in the synthesis of various organic compounds and pharmaceuticals. It is also used as an intermediate in the production of dyes, resins, and other compounds.

Scientific Research Applications

Application 1: Synthesis of Benzyl Ethers and Esters

  • Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters . This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .
  • Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
  • Results or Outcomes : The methodology has been extended to the synthesis of other arylmethyl ethers .

Application 2: [1,2]-Wittig Rearrangement

  • Summary of the Application : 2-(2-Benzyloxy)aryloxazolines have been studied for their behavior in the base-induced Wittig rearrangement .
  • Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .

Application 3: Synthesis of Sequential Polypeptides

  • Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The compound is used as a reagent for the synthesis of multidentate chelating ligands and acts as a pharmaceutical intermediate .

Application 4: Synthesis of Benzyl Ethers and Esters

  • Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxy-pyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
  • Results or Outcomes : The methodology has been extended to the synthesis of other arylmethyl ethers .

Application 5: [1,2]-Wittig Rearrangement

  • Summary of the Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined .
  • Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • Results or Outcomes : Significant limitations to the Wittig rearrangement of such systems are revealed .

Application 6: Benzylic Oxidations and Reductions

  • Summary of the Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative .

Application 7: Synthesis of Benzyl Ethers and Esters

  • Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is produced in situ through N-methylation of 2-benzyloxypyridine . The choice of solvent (toluene vs. trifluoro-toluene) can affect the outcome of the reaction .
  • Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Application 8: [1,2]-Wittig Rearrangement

  • Summary of the Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined .
  • Methods of Application : The rearrangement process involves the use of strong base . However, competing processes can intervene and suppress the rearrangement completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
  • Results or Outcomes : Significant limitations to the Wittig rearrangement of such systems are revealed .

Application 9: Synthesis of Schiff Base Ligands

  • Summary of the Application : Compounds containing the –O–CH2– group, such as 4-(benzyloxy)-2-hydroxybenzaldehyde, have been used in the synthesis of Schiff base ligands .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The compound is used as a reagent for the synthesis of Schiff base ligands .

properties

IUPAC Name

4,5-difluoro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXKCMABTCBQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4,5-difluoroaniline

Synthesis routes and methods I

Procedure details

A mixture of 2-benzyloxy-4,5-difluoronitrobenzene (2.35 g, 8.86 mmol) and 10% platinum on carbon (235 mg) in ethyl acetate (50 mL) is hydrogenated at atmospheric pressure for 6 h. The catalyst is filtered through Celite and solvent removed under reduced pressure. The residue is purified by silica gel chromatography on an Isco Companion using a gradient of 90:10 to 50:50 hexane/ethyl acetate to afford the title compound. 1H NMR (δ, CDCl3): 7.39 (m, 5H), 6.68 (dd, 1H, J=11.6, 7.3 Hz), 6.52 (dd, 1H, J=11.6, 7.8 Hz), 5.01 (s, 2H), 3.74 (br s, 2H). MS (M+1): 236.
Name
2-benzyloxy-4,5-difluoronitrobenzene
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
235 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
O=[N+]([O-])c1cc(F)c(F)cc1OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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